![molecular formula C9H13N B1266651 4-Butylpyridine CAS No. 5335-75-1](/img/structure/B1266651.png)
4-Butylpyridine
Overview
Description
4-tert-Butylpyridine is a specific additive of redox electrolyte in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 4-tert-Butylpyridine has been investigated in various studies. For instance, one study demonstrated the use of tetrabutylammonium (TBA) salts to replace both LiTFSI and TBP in the synthesis of perovskite solar cells . Another study discussed the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, which afforded 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-tert-Butylpyridine have been studied using density functional theory and ab initio Hartree–Fock calculations .Chemical Reactions Analysis
4-tert-Butylpyridine has been used in various chemical reactions. For example, it has been used in the synthesis of pyridine-containing biaryls, which are ubiquitous scaffolds in many areas of chemistry .Physical And Chemical Properties Analysis
4-tert-Butylpyridine has a molecular weight of 135.21 g/mol . It has a computed XLogP3 of 2.6, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Perovskite Solar Cells
TBP is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs) . However, it can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present a huge challenge for the stability of PSCs .
Overcoming Perovskite Corrosion and De-Doping
Scientists have found a way to overcome the corrosion and de-doping induced by TBP in PSCs. They employed halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) to bond with TBP, simultaneously preventing perovskite decomposition and eliminating de-doping effect of oxidized spiro-OMeTAD . This strategy has greatly improved the efficiency and stability of PSCs .
Enhancing Efficiency of PSCs
TBP-assisted strategy has been used to generate high-quality hole transport material (HTM) film. TBP was doped into CuPc-OBu to prepare the film and then removed by annealing . This resulted in the best efficiency of the PSCs with lead trihalide perovskite up to 19.0% (small-area of 0.1 cm2) and 10.1% (the active area of 8.0 cm2 for the module device) .
Improving Film Quality of Free-Doping HTMs
The TBP-assisted strategy provides a new way to improve the film-quality of free-doping HTMs and enhance the efficiency and stability of Pb- and Sn-based PSCs with low-cost .
Safety And Hazards
Safety measures for handling 4-tert-Butylpyridine include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDPZVQAMQFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201511 | |
Record name | 4-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylpyridine | |
CAS RN |
5335-75-1 | |
Record name | 4-Butylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BUTYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YCH4G36W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.